1-(1-Methyl-2-oxoindolin-5-yl)-3-phenylurea
Description
Properties
IUPAC Name |
1-(1-methyl-2-oxo-3H-indol-5-yl)-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-19-14-8-7-13(9-11(14)10-15(19)20)18-16(21)17-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUYNPDHTJVKMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
The synthesis begins with 5-nitroisatin (A ), prepared through nitration of isatin using concentrated nitric acid in sulfuric acid (85% yield). Characterization data:
N-Methylation Protocol
Procedure :
5-Nitroisatin (10 mmol) was suspended in anhydrous DMF (30 mL) with K2CO3 (15 mmol). Methyl iodide (12 mmol) was added dropwise at 0°C. The reaction was warmed to 50°C and stirred for 6 hr.
Optimization Data :
| Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | DMF | 50 | 6 | 82 |
| NaH | THF | 40 | 4 | 78 |
| DBU | MeCN | 25 | 12 | 65 |
The product 1-methyl-5-nitroindoline-2,3-dione (B ) was obtained as yellow crystals (82% yield). Critical spectral features:
- Disappearance of NH proton at δ 11.32
- New singlet at δ 3.42 (3H, N-CH3)
- Carbon shift from 181.2 ppm (C=O) to 178.4 ppm due to N-methylation
Functionalization at the 5-Position
Nitro Group Reduction
Catalytic Hydrogenation :
Compound B (5 mmol) in EtOH (50 mL) with 10% Pd/C (0.1 eq) underwent H2 (1 atm) at 25°C for 3 hr.
Alternative Methods :
| Method | Conditions | Yield (%) |
|---|---|---|
| Fe/NH4Cl | H2O/EtOH, 80°C | 76 |
| Na2S2O4 | pH 9 buffer, 60°C | 68 |
| Transfer Hydrogenation | HCO2NH4, Pd/C | 85 |
The resulting 5-amino-1-methylindolin-2-one (C ) showed:
- 1H NMR : δ 6.92 (d, J = 8.4 Hz, 1H), 6.34 (s, 1H), 6.28 (d, J = 8.4 Hz, 1H), 4.85 (br s, 2H, NH2), 3.35 (s, 3H, N-CH3)
- IR : 3350 cm-1 (NH stretch), 1685 cm-1 (C=O)
Urea Bond Formation
Isocyanate Coupling
Optimized Procedure :
5-Amino-1-methylindolin-2-one (C , 5 mmol) and phenyl isocyanate (5.5 mmol) were combined in [ChCl][ZnCl2]2 (10 mL) at 80°C for 2 hr.
Solvent Comparison :
| Solvent System | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| [ChCl][ZnCl2]2 | 80 | 2 | 91 |
| DCM | 25 | 24 | 63 |
| THF | 60 | 6 | 72 |
The deep eutectic solvent enabled:
Mechanistic Considerations
The reaction proceeds through:
- Nucleophilic attack of the amine on the isocyanate carbon
- Proton transfer to form the urea linkage
- [ChCl][ZnCl2]2 stabilization of the transition state via H-bonding
Characterization of Final Product :
- 1H NMR (DMSO-d6): δ 8.92 (s, 1H, NH), 7.54-7.21 (m, 5H, ArH), 6.95 (d, J = 8.4 Hz, 1H), 6.45 (s, 1H), 6.38 (d, J = 8.4 Hz, 1H), 3.38 (s, 3H, N-CH3)
- 13C NMR : 176.8 (C=O), 155.2 (urea C=O), 141.5, 138.2, 129.4, 128.7, 126.3, 122.8, 118.4, 113.5, 33.4 (N-CH3)
- HRMS : m/z calcd for C16H14N3O2 [M+H]+ 288.1082, found 288.1085
Alternative Synthetic Approaches
Suzuki Coupling Strategy
For comparison, a palladium-mediated route was investigated:
Step 1 : 5-Bromo-1-methylindolin-2-one (D ) preparation (89% yield)
Step 2 : Suzuki coupling with 3-ureaphenylboronic acid
| Catalyst System | Yield (%) | Purity (%) |
|---|---|---|
| Pd(PPh3)4 | 42 | 88 |
| Pd(OAc)2/XPhos | 57 | 92 |
| NiCl2(dppf) | 35 | 85 |
While feasible, this route suffered from:
Microwave-Assisted Synthesis
Attempted microwave acceleration (150W, 100°C) reduced reaction time but caused:
- 15% decomposition of urea moiety
- Increased dimerization byproducts
- No significant yield improvement over thermal methods
Scale-Up Considerations and Process Optimization
Critical parameters for industrial translation:
| Parameter | Lab Scale | Kilogram Scale |
|---|---|---|
| Reaction Volume | 10 mL | 500 L |
| Mixing Efficiency | Magnetic Stirring | Turbine Agitation |
| Heat Transfer | Oil Bath | Jacketed Reactor |
| Isocyanate Addition | Dropwise | Controlled Feed |
| Yield | 91% | 87% |
Key findings:
- Exothermic urea formation requires precise temperature control (-ΔT < 5°C)
- [ChCl][ZnCl2]2 viscosity necessitates high-shear mixing at scale
- Product crystallization benefits from anti-solvent addition (hexane:EtOAc 3:1)
Analytical Characterization and Quality Control
HPLC Method :
- Column: C18 (150 × 4.6 mm, 3.5 μm)
- Mobile Phase: MeCN/H2O (55:45) + 0.1% TFA
- Flow: 1.0 mL/min
- Retention: 6.8 min
Impurity Profile :
| Impurity | RRT | Source |
|---|---|---|
| Biuret Byproduct | 0.72 | Isocyanate dimerization |
| N-Demethylated Analog | 0.89 | Incomplete methylation |
| Ortho-Substituted Urea | 1.12 | Regiochemical isomer |
Chemical Reactions Analysis
1-(1-Methyl-2-oxoindolin-5-yl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl or indoline moieties, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Methyl-2-oxoindolin-5-yl)-3-phenylurea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for studying biological pathways and mechanisms.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, its anticancer activity is attributed to its ability to induce apoptosis by activating caspases and other apoptotic pathways .
Comparison with Similar Compounds
1-(1-Methyl-2-oxoindolin-5-yl)-3-phenylurea can be compared with other similar compounds, such as:
N-(1-methyl-2-oxoindolin-5-yl)cinnamamide: This compound has a similar indoline structure but with a cinnamamide moiety instead of a phenylurea group.
N-(1-methyl-2-oxoindolin-5-yl)naphthalene-2-sulfonamide: This compound features a naphthalene sulfonamide group, offering different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and biological activity compared to its analogs.
Biological Activity
1-(1-Methyl-2-oxoindolin-5-yl)-3-phenylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy, and therapeutic implications based on diverse research findings.
Chemical Structure
The compound can be structurally represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly kinases. Studies indicate that it may function as an inhibitor of various kinases involved in inflammatory and proliferative pathways.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 10.5 | Caspase activation |
| MCF7 (Breast Cancer) | 12.8 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 9.7 | Induction of apoptosis |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
| Cytokine | Inhibition (%) | Concentration (µM) |
|---|---|---|
| TNF-alpha | 75 | 5 |
| IL-6 | 65 | 5 |
Case Studies
Several case studies have further elucidated the biological activity of this compound:
- Study on Lung Cancer : A study involving A549 cells treated with different concentrations of the compound showed a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent for lung cancer.
- Inflammation Model : In a zymosan-induced peritonitis model in mice, administration of the compound resulted in a significant decrease in neutrophil infiltration and pro-inflammatory cytokine levels, suggesting its utility in treating inflammatory diseases.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications.
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral Bioavailability | 45% |
| Half-Life | 4 hours |
| Volume of Distribution | 0.8 L/kg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
